molecular formula C7H5BrF2O2 B3164095 2-Bromo-4-(difluoromethoxy)phenol CAS No. 88798-12-3

2-Bromo-4-(difluoromethoxy)phenol

Cat. No. B3164095
CAS RN: 88798-12-3
M. Wt: 239.01 g/mol
InChI Key: ZJLFLJCFIHGCCR-UHFFFAOYSA-N
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Description

“2-Bromo-4-(difluoromethoxy)phenol” is a chemical compound with the molecular formula C7H5BrF2O2 . It has a molecular weight of 239.01 . The compound is white or colorless to yellow to brown solid or semi-solid or liquid .


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the alkylation reactions of (2-bromo-4,5-dimethoxyphenyl)methanol with substituted benzenes, which produces new diaryl methanes. The targeted bromophenol derivatives are then synthesized via the O-Me demethylation of diaryl methanes with BBr3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group with bromine and difluoromethoxy substituents . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Physical And Chemical Properties Analysis

“this compound” is a solid or semi-solid or liquid that is white or colorless to yellow to brown in color . The density of the compound is approximately 1.9±0.1 g/cm3 .

Scientific Research Applications

Environmental Impact and Toxicology

  • Bromophenols, including 2,4,6-Tribromophenol, are significant due to their production as intermediates in the synthesis of brominated flame retardants and as degradation products of such substances. Their ubiquitous environmental presence and potential impacts on human health through exposure via dust and food highlight the need for continued research on brominated compounds, including derivatives like 2-Bromo-4-(difluoromethoxy)phenol (Koch & Sures, 2018).

Antioxidant Applications

  • The role of synthetic phenolic antioxidants (SPAs) in various products to retard oxidative reactions suggests a potential application area for related compounds like this compound. However, the environmental occurrence and human exposure to SPAs, and their transformation products, underscore the importance of evaluating the safety and environmental impact of these compounds (Liu & Mabury, 2020).

Mechanisms of Action in Antioxidant Properties

  • The molecular mechanisms through which polyphenolic antioxidants exert their effects have been extensively studied. These include hydrogen atom transfer, electron transfer, and metal chelation, providing a framework for understanding how this compound might interact at the molecular level to provide antioxidant benefits (Leopoldini, Russo, & Toscano, 2011).

Environmental Fate of Brominated Compounds

  • Tetrabromobisphenol A (TBBPA), a brominated flame retardant, shares structural similarities with bromophenols and provides insight into the environmental fate, exposure risks, and toxicity concerns associated with these compounds. This research emphasizes the importance of understanding the environmental behavior and potential health impacts of brominated compounds, including this compound (Sharma et al., 2022).

Adsorption and Removal Techniques

  • The study on adsorption techniques for the removal of phenols and their derivatives from water highlights potential environmental applications for this compound in water treatment processes. Understanding the adsorption capacities of various materials for phenolic compounds can inform the development of remediation strategies (Lin & Juang, 2009).

Safety and Hazards

“2-Bromo-4-(difluoromethoxy)phenol” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause an allergic skin reaction and breathing difficulties if inhaled .

Future Directions

The future directions for “2-Bromo-4-(difluoromethoxy)phenol” could involve further exploration of its biological activities and potential applications in various fields. This could include its use in the synthesis of other compounds, as well as investigations into its potential therapeutic properties .

properties

IUPAC Name

2-bromo-4-(difluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O2/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLFLJCFIHGCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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